N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S2/c24-17-6-8-18(9-7-17)28-22(20-14-33(30)15-21(20)26-28)25-23(29)16-4-10-19(11-5-16)34(31,32)27-12-2-1-3-13-27/h4-11H,1-3,12-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDXQYNEGGXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl group and the piperidinylsulfonylbenzamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidinylsulfonylbenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
A. N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS 1009693-63-3)
- Key Differences : Replaces the piperidine-1-sulfonyl group with a methoxy (-OCH₃) substituent on the benzamide.
- Lower solubility in aqueous media due to reduced polarity. May exhibit weaker binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
B. N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide (CAS 1007475-91-3)
- Key Differences : Substitutes the benzamide with a phenylbutanamide chain.
- Loss of sulfonamide-mediated hydrogen bonding, which may alter target selectivity .
Analogues with Heterocyclic Modifications
A. N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 1020048-57-0)
- Key Differences : Replaces benzamide with a furan-2-carboxamide group.
- Impact :
B. Methyl 4-(4-Fluorophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate (CAS 545437-73-8)
- Key Differences: Utilizes a pyridine-amido-thiophene scaffold instead of thienopyrazol.
- Structural divergence reduces direct comparability but highlights the importance of nitrogen positioning in bioactivity .
Pharmacological and Physicochemical Comparison
Research Findings and Implications
Sulfonamide Advantage : The target compound’s piperidine-1-sulfonyl group likely enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX/XII) compared to methoxy or phenylbutanamide analogues .
Fluorophenyl Contribution : The 4-fluorophenyl group across all analogues improves metabolic stability by resisting oxidative degradation, a common feature in CNS-active or anticancer agents .
Solubility Trade-offs : While the target compound’s sulfonamide improves solubility over phenylbutanamide, it may still lag behind furan or pyridine-containing derivatives due to higher molecular weight .
Q & A
Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Critical steps include:
- Cyclocondensation : Reacting 4-fluorophenylhydrazine with thiophene derivatives under reflux in ethanol to form the pyrazole core .
- Sulfonylation : Introducing the piperidine-1-sulfonyl group via coupling with 4-(piperidine-1-sulfonyl)benzoyl chloride in dichloromethane at 0–5°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Optimize yield by adjusting stoichiometry (1.2–1.5 equivalents of benzoyl chloride) and reaction time (12–24 hours) .
Monitoring via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) ensures intermediate purity .
Q. Which spectroscopic methods are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the fluorophenyl (δ 7.2–7.4 ppm) and piperidine (δ 1.4–1.6 ppm) groups. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and sulfonamide (δ 115–120 ppm) signals .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 513.12 [M+H]⁺) and fragmentation patterns .
- X-ray Diffraction : Single-crystal analysis using SHELX software (SHELXL-2018/3) refines bond lengths and angles, critical for confirming the thienopyrazole core geometry .
Q. What functional group transformations are feasible for derivatization?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ in acidic conditions to convert thieno[3,4-c]pyrazole’s sulfur to sulfone groups .
- Reduction : Use NaBH₄ in methanol to reduce the 5-oxo group to a hydroxyl, altering bioactivity .
- Substitution : Replace the fluorophenyl group via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and control groups to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values under identical conditions (pH 7.4, 37°C) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers due to solvent effects (e.g., DMSO vs. saline) .
Q. What strategies mitigate byproduct formation during the sulfonylation step?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C to suppress competing hydrolysis of the sulfonyl chloride .
- Catalyst Optimization : Add DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate coupling and reduce residual chloride byproducts .
- Workup Protocols : Quench excess reagents with ice-cold NaHCO₃ and extract with ethyl acetate to remove polar impurities .
Q. How does the 4-fluorophenyl substituent influence electronic properties and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity of the pyrazole ring, enhancing binding to ATP-binding pockets (e.g., kinase inhibitors) .
- Structure-Activity Relationship (SAR) : Compare analogs with Cl, OMe, or H substituents via IC₅₀ assays to quantify fluorine’s contribution .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and H-bonding capacity .
Q. What computational methods predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT) to simulate interactions with kinase domains. Prioritize poses with lowest ΔG values .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in aqueous environments .
- QSAR Models : Develop regression models (e.g., PLS) correlating logP and polar surface area with cytotoxicity .
Q. How can crystallization challenges for X-ray studies be addressed?
- Methodological Answer :
- Solvent Screening : Test mixtures of DMSO/water (1:4) or acetone/hexane (slow evaporation) to grow diffraction-quality crystals .
- Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid nitrogen .
- Refinement : Use SHELXL-2018/3 for anisotropic displacement parameters and twin refinement (TWIN/BASF commands) to resolve disorder in the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
